molecular formula C18H20ClN3O3 B7141940 N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-3,4-dimethoxybenzamide

N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-3,4-dimethoxybenzamide

Cat. No.: B7141940
M. Wt: 361.8 g/mol
InChI Key: DVQIYDCCBVQRNG-UHFFFAOYSA-N
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Description

N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-3,4-dimethoxybenzamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrrolidine ring attached to a chloropyridine moiety and a dimethoxybenzamide group, making it a unique structure with diverse chemical properties.

Properties

IUPAC Name

N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3/c1-24-15-6-5-12(10-16(15)25-2)18(23)21-13-7-9-22(11-13)17-14(19)4-3-8-20-17/h3-6,8,10,13H,7,9,11H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVQIYDCCBVQRNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2CCN(C2)C3=C(C=CC=N3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-3,4-dimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chloropyridine with pyrrolidine under basic conditions to form the intermediate N-(3-chloropyridin-2-yl)pyrrolidine. This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-3,4-dimethoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloropyridin-2-yl)pyrrolidine
  • 3,4-dimethoxybenzamide
  • N-(3-chloropyridin-2-yl)-3,4-dimethoxybenzamide

Uniqueness

N-[1-(3-chloropyridin-2-yl)pyrrolidin-3-yl]-3,4-dimethoxybenzamide stands out due to its unique combination of a pyrrolidine ring, chloropyridine moiety, and dimethoxybenzamide group. This unique structure imparts distinct chemical properties and biological activities, making it a valuable compound for various applications .

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